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Compound of Interest

Compound Name:
N-[4-(2-

chlorophenoxy)phenyl]benzamide

Cat. No.: B339244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed, step-by-step protocol for the synthesis of N-[4-(2-
chlorophenoxy)phenyl]benzamide, a compound of interest in medicinal chemistry and drug

discovery. The synthesis is a two-step process commencing with an Ullmann condensation to

form a diaryl ether, followed by reduction of a nitro group to an amine, and culminating in an

amide bond formation. This protocol includes comprehensive methodologies, a summary of

quantitative data, and a visual representation of the experimental workflow.

Introduction
N-phenylbenzamide derivatives are a class of compounds with diverse biological activities,

making them attractive scaffolds in drug development. The target molecule, N-[4-(2-
chlorophenoxy)phenyl]benzamide, combines the structural features of a diaryl ether and a

benzamide, which are present in numerous pharmacologically active agents. This protocol

outlines a reliable synthetic route to obtain this compound for further investigation.

Data Summary
The following table summarizes the expected quantitative data for the synthesis of N-[4-(2-
chlorophenoxy)phenyl]benzamide and its intermediates. The values are based on analogous
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reactions reported in the literature.

Step
Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Expected
Yield (%)

Melting
Point (°C)

1

1-(2-

chlorophenox

y)-4-

nitrobenzene

C₁₂H₈ClNO₃ 249.65 85-95 80-85

2

4-(2-

chlorophenox

y)aniline

C₁₂H₁₀ClNO 219.67 90-98 75-80

3

N-[4-(2-

chlorophenox

y)phenyl]ben

zamide

C₁₉H₁₄ClNO₂ 335.77 80-90 150-155

Experimental Protocols
Step 1: Synthesis of 1-(2-chlorophenoxy)-4-nitrobenzene
This step involves the formation of the diaryl ether linkage via an Ullmann condensation

reaction.

Materials:

2-chlorophenol

1-fluoro-4-nitrobenzene

Potassium carbonate (K₂CO₃)

Copper(I) iodide (CuI)

Dimethylformamide (DMF)
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Toluene

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask, add 2-chlorophenol (1.0 eq), 1-fluoro-4-nitrobenzene (1.0 eq),

potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

Add anhydrous dimethylformamide (DMF) to the flask.

Heat the reaction mixture to 120-130 °C and stir for 12-16 hours under an inert atmosphere

(e.g., nitrogen or argon).

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water and extract with toluene.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 1-(2-chlorophenoxy)-4-nitrobenzene as a solid.

Step 2: Synthesis of 4-(2-chlorophenoxy)aniline
This step involves the reduction of the nitro group to an amine.

Materials:

1-(2-chlorophenoxy)-4-nitrobenzene

Iron powder (Fe)
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Ammonium chloride (NH₄Cl)

Ethanol

Water

Ethyl acetate

Saturated sodium bicarbonate solution

Procedure:

To a round-bottom flask, add 1-(2-chlorophenoxy)-4-nitrobenzene (1.0 eq), iron powder (5.0

eq), and a solution of ammonium chloride (1.0 eq) in a 3:1 mixture of ethanol and water.

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove

the iron salts. Wash the celite pad with ethanol.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Add water to the residue and extract with ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 4-(2-chlorophenoxy)aniline as a solid, which can be used in the

next step without further purification.

Step 3: Synthesis of N-[4-(2-
chlorophenoxy)phenyl]benzamide
This final step involves the formation of the amide bond via a Schotten-Baumann reaction.

Materials:
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4-(2-chlorophenoxy)aniline

Benzoyl chloride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 4-(2-chlorophenoxy)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom

flask and cool the solution in an ice bath (0 °C).

Add pyridine (1.2 eq) to the solution.

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium

bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) to obtain N-[4-(2-
chlorophenoxy)phenyl]benzamide as a pure solid.

Characterization
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The synthesized compounds should be characterized by standard analytical techniques:

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Melting Point: To determine the purity of the solid products.

Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): To confirm the chemical structure of the

intermediates and the final product.[1]

Experimental Workflow

Starting Materials:
2-Chlorophenol

1-Fluoro-4-nitrobenzene

Step 1: Ullmann Condensation
(K2CO3, CuI, DMF, 120-130°C)

Intermediate 1:
1-(2-chlorophenoxy)-4-nitrobenzene

Step 2: Nitro Reduction
(Fe, NH4Cl, EtOH/H2O, Reflux)

Intermediate 2:
4-(2-chlorophenoxy)aniline

Step 3: Amide Formation
(Pyridine, DCM, 0°C to RT)

Benzoyl Chloride

Final Product:
N-[4-(2-chlorophenoxy)phenyl]benzamide

Click to download full resolution via product page

Caption: Synthetic scheme for N-[4-(2-chlorophenoxy)phenyl]benzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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